molecular formula C22H40N4O2 B7013542 N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide

Cat. No.: B7013542
M. Wt: 392.6 g/mol
InChI Key: VWYGMZOMYFAXJC-UHFFFAOYSA-N
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Description

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[321]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide is a complex organic compound with a unique structure that includes a bicyclic octane ring and a tetramethylazepane moiety

Properties

IUPAC Name

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N4O2/c1-21(2)9-10-25(15-22(3,4)14-21)20(28)23-16-11-17-7-8-18(12-16)26(17)13-19(27)24(5)6/h16-18H,7-15H2,1-6H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGMZOMYFAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC(C1)(C)C)C(=O)NC2CC3CCC(C2)N3CC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps. One common approach is the organocatalytic asymmetric domino Michael–Henry reaction, which allows for the formation of substituted bicyclo[3.2.1]octane derivatives with high enantioselectivity . This reaction involves the use of 1,4-cyclohexanedione and nitroalkenes as starting materials, and it proceeds through a domino process to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or imine groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and azepane derivatives, such as:

Uniqueness

N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[321]octan-3-yl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its specific combination of bicyclic and azepane structures, which confer distinct chemical and biological properties

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